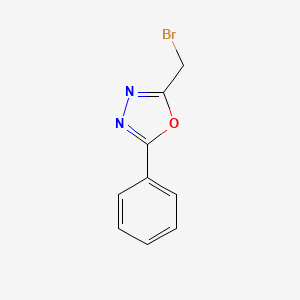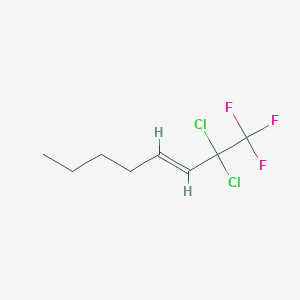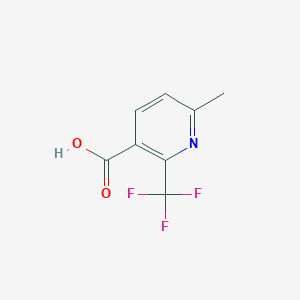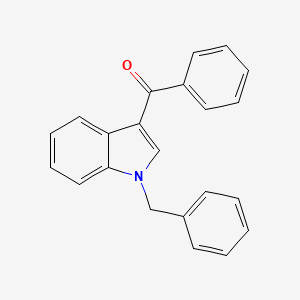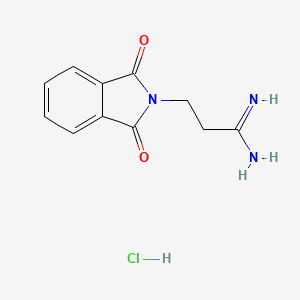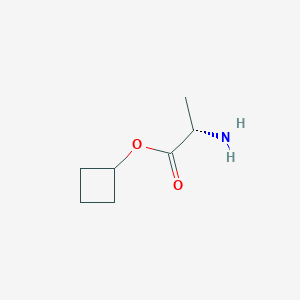
N-Hydroxyfuran-2-carboximidamide
Descripción general
Descripción
N-Hydroxyfuran-2-carboximidamide is a chemical compound with the molecular formula C5H6N2O2 . It has a molecular weight of 126.11 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,5H,6H2 . This indicates that the compound has a furan ring with a carboximidamide group attached to it.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 52-53 degrees Celsius .Aplicaciones Científicas De Investigación
Copper Recovery from Chloride Solutions
N-Hydroxyfuran-2-carboximidamide derivatives, specifically N′-alkyloxypyridinecarboximidamides, have been studied for their effectiveness in extracting copper(II) from chloride solutions. These compounds show promise due to their hydrophobic nature and ability to form complexes with copper(II) and chloride ions, making them suitable for copper(II) recovery in concentrated solutions (Wojciechowska et al., 2017).
Rearrangement and Cyclo-α-elimination in Chemical Synthesis
Research has shown that this compound can undergo rearrangement with (diacetoxyiodo)benzene, leading to the production of N-(2-furyl)acetamide. This process presents a convenient route for synthesizing certain chemical structures, which can have broad applications in organic chemistry and materials science (Ramsden & Rose, 1995).
Zinc(II) Extraction from Acidic Chloride Solutions
This compound derivatives have been evaluated as efficient zinc(II) extractants from acidic chloride solutions. These compounds demonstrate increased extraction abilities with the rise in chloride ions concentration, highlighting their potential in the selective recovery of zinc(II) from complex solutions (Wojciechowska et al., 2017).
Chromium(VI) Reduction and Elimination
This compound has been investigated for its role in the reduction of carcinogenic chromium(VI) in aqueous solutions. Its effectiveness in reducing Cr(VI) under various conditions, like different pH levels, points to its potential application in environmental remediation and water treatment processes (Wójcik et al., 2020).
Quantitative Analysis in Chemical Processes
The compound has been the subject of studies focusing on its quantitative analysis using liquid chromatography-tandem mass spectrometry. Such research is crucial for monitoring and controlling synthesis processes involving this compound, ensuring quality and consistency in industrial applications (Wojciechowska et al., 2016).
Vibrational Spectra and Molecular Structure Analysis
This compound has also been examined for its molecular structure and vibrational spectra, using techniques like FT-IR, FT-Raman, NMR, and UV-Visible spectral measurements. This detailed structural analysis is important for understanding the compound's chemical behavior and potential applications in various fields (Jasmine et al., 2015).
Safety and Hazards
The safety information for N-Hydroxyfuran-2-carboximidamide includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N'-hydroxyfuran-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRPNZFONPLHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50892-99-4 | |
| Record name | N-Hydroxy-2-furancarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50892-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



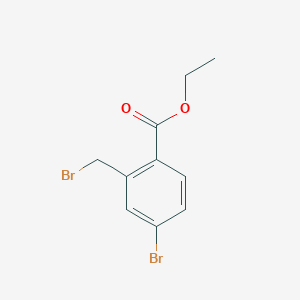
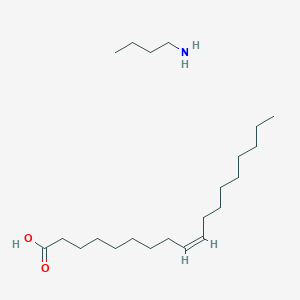


![(E,4S)-4-[Tert-butyl(dimethyl)silyl]oxypent-2-enal](/img/structure/B3255881.png)
